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Introduction

Long non-coding RNAs (IncRNAs) are a class of RNA transcripts longer than 200 nucleotides
that do not encode proteins but are critical regulators of gene expression and cellular
processes.[1] To execute their functions, INCRNAs often interact with RNA-binding proteins
(RBPs) to form dynamic ribonucleoprotein (RNP) complexes.[2][3] These complexes can act as
scaffolds to assemble proteins, as guides to direct proteins to specific genomic loci, or as
decoys to sequester proteins.[2][4] Elucidating the composition of these INcCRNA-containing
complexes is paramount to understanding IncRNA function in both health and disease.

The Transcriptome-wide Biotinylation and Identification of Associated IncRNAs (TBIA) method
described here is a powerful approach to map the IncRNA interactome of a specific protein of
interest in a native cellular environment. The technique is based on proximity-dependent
biotinylation, such as BiolD or TurbolD, coupled with next-generation sequencing.[5][6] A
protein of interest (POI) is fused to a promiscuous biotin ligase. When expressed in cells and
supplied with biotin, the ligase biotinylates proximal and interacting proteins. The entire
biotinylated protein complex, along with any associated RNAs, is then captured using
streptavidin affinity purification. Finally, the co-purified IncRNAs are identified and quantified by
RNA sequencing (RNA-Seq). This method is particularly adept at capturing transient or weak
interactions that may be lost during harsher purification methods.[5]
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Principle of the TBIA Method

The TBIA workflow is designed to identify IncRNAs that are part of a specific protein's
molecular machinery within the cell. The core principle involves tagging the local protein
environment of a chosen POI with biotin and then isolating the entire complex to identify the

RNA components.
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Figure 1: Principle of the TBIA experimental workflow.

Experimental Protocol

This protocol details the steps for identifying INcCRNAs associated with a specific protein of
interest (POI) using a TurbolD-based proximity labeling approach.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b15583643?utm_src=pdf-body
https://www.benchchem.com/product/b15583643?utm_src=pdf-body
https://www.benchchem.com/product/b15583643?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Part 1: Plasmid Construction and Stable Cell Line
Generation

Vector Selection: Choose a mammalian expression vector with a suitable promoter for your
cell system. The vector should allow for the in-frame fusion of your POI to a biotin ligase
(e.g., TurbolD). Include an affinity tag (e.g., FLAG, HA) for expression validation.

Cloning: Clone the cDNA of your POI in-frame with the N- or C-terminus of the biotin ligase.
The choice of terminus depends on the known functional domains of your POI.

Controls: Construct two essential control plasmids:

o Biotin Ligase Only: Expresses the biotin ligase without a fusion partner to identify non-
specific background binders.

o Mock/Empty Vector: To control for endogenous biotinylation.

Transfection and Selection: Transfect the chosen cell line with the POI-ligase construct and
control plasmids. Select for stably expressing cells using an appropriate antibiotic marker.

Validation: Confirm the expression and correct localization of the fusion protein via Western
blot using an anti-tag antibody and immunofluorescence microscopy.

Part 2: In Vivo Proximity Biotinylation

Cell Culture: Plate the stable cell lines (POl-ligase, ligase-only control) at an appropriate
density. Grow cells to ~70-80% confluency.

Biotin Supplementation: Add biotin to the culture medium to initiate the labeling reaction. The
optimal concentration and time should be determined empirically.

Incubation: Incubate the cells under their normal growth conditions for the duration of the
labeling period.

Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered
saline (PBS) to remove excess biotin. Harvest the cells by scraping and pellet them by
centrifugation. The cell pellets can be flash-frozen and stored at -80°C.
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Part 3: Cell Lysis and Streptavidin Affinity Purification

Lysis: Lyse the cell pellets in a radioimmunoprecipitation assay (RIPA) buffer supplemented
with protease and RNase inhibitors. The denaturing conditions of RIPA buffer help to reduce
non-specific protein binding while preserving the high-affinity biotin-streptavidin interaction.[7]

Lysate Preparation: Sonicate the lysates to shear chromatin and reduce viscosity. Clarify the
lysates by centrifugation at high speed (e.g., 17,000 x g) for 15 minutes at 4°C.[8]

Bead Preparation: Wash streptavidin-coated magnetic beads twice with lysis buffer to
equilibrate them.[7]

Affinity Capture: Incubate the clarified cell lysates with the prepared streptavidin beads. This
allows the biotinylated protein complexes to bind to the beads.

Washing: Perform a series of stringent washes to remove non-specifically bound proteins
and RNAs. Wash steps can include high-salt buffers and buffers containing non-ionic
detergents.[7] A typical wash series might be:

o

2x with RIPA Lysis Buffer

1x with 1 M KCI

[¢]

1x with 0.1 M Na2CO3

[¢]

[e]

1x with 2 M urea in 10 mM Tris-HCI, pH 8.0

o

2x again with RIPA Lysis Buffer

Part 4: RNA Elution and Library Preparation

¢ RNA Elution: Elute the bound RNAs from the streptavidin beads using a method that disrupts

the RNA-protein interactions without disrupting the biotin-streptavidin bond, such as
treatment with proteinase K, or by using a TRIzol-based RNA extraction method directly on
the beads.[9]

» RNA Purification: Purify the eluted RNA using a column-based kit or phenol-chloroform

extraction followed by ethanol precipitation.
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e Quality Control: Assess the quantity and quality of the purified RNA using a
spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

Part 5: Next-Generation Sequencing and Data Analysis

 Library Preparation: Prepare sequencing libraries from the purified RNA. Since IncRNAs can
be polyadenylated or non-polyadenylated, it is recommended to use a method based on
ribosomal RNA (rRNA) depletion rather than poly(A) selection.

e Sequencing: Perform deep sequencing of the prepared libraries on a suitable platform (e.qg.,
lllumina NovaSeq).[10]

o Data Analysis: Process the raw sequencing reads to identify IncRNAs that are significantly
enriched in the POI-ligase pulldown compared to the ligase-only control.

Data Presentation and Expected Results

Quantitative data from the TBIA experiment should be structured to clearly show the
enrichment of specific IncRNAs.

Table 1: Recommended Experimental Parameters
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Parameter

Cell Number

Recommended Value

1-5 x 107 cells per

Notes

Ensure sufficient material

pulldown for RNA-Seq.
Optimize for each cell line to
Biotin Concentration 50-100 pM ensure sufficient labeling

without toxicity.

Labeling Time

10 min (TurbolD) to 18 hrs
(BiolD)

TurbolD allows for much

shorter labeling times,

capturing a more precise

snapshot of interactions.

Lysis Buffer

RIPA Buffer

Strong denaturing buffer

preserves biotin-streptavidin

interaction.

Streptavidin Beads

100 pL slurry per sample

Use high-capacity magnetic

beads for efficient pulldown.[7]

| Sequencing Depth | >30 million reads per sample | Ensure sufficient depth to detect low-

abundance IncRNAs. |

Table 2: Example of Final Quantitative Data Output

Fold
Enrichment
IncRNA ID Gene Name p-value FDR
(POI vs.
Control)
ENSTO00000456
HOTAIR 25.4 1.2e-8 5.6e-7
272.1
ENSTO000005012
MALAT1 2.1 0.045 0.15
93.1
ENST000004538
XIST 15.8 3.5e-6 4.1e-5
82.1
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| ENST00000605153.1 | LINC00123 | 10.2 | 8.9e-5 | 6.2e-4 |

Application Example: Investigating Chromatin
Remodeling

Many IncRNAs function by guiding chromatin-modifying complexes to specific genomic
locations to regulate gene expression.[11] For instance, the IncRNA HOTAIR is known to
interact with the Polycomb Repressive Complex 2 (PRC2) to mediate histone H3 lysine 27
trimethylation (H3K27me3) and gene silencing. A researcher could use TBIA to uncover other
IncRNAs that associate with PRC2. By using a core PRC2 subunit like EZH2 as the POI, the
researcher could identify a cohort of IncRNAs that are significantly enriched, suggesting they
may also function as PRC2-guiding scaffolds.

Figure 2: IncRNA acting as a scaffold for a protein complex.

Bioinformatics Analysis Workflow

The computational analysis pipeline is critical for extracting meaningful results from the
sequencing data. The goal is to identify IncRNAs that are statistically enriched in the POI
pulldown relative to the negative control.
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Figure 3: Bioinformatic pipeline for TBIA data analysis.

Conclusion

The TBIA method provides a robust and sensitive framework for discovering the IncRNA
interactome of a specific protein of interest within its native cellular context. By combining in
vivo proximity biotinylation with high-throughput RNA sequencing, researchers can identify
IncRNASs that form functional complexes with proteins involved in diverse biological processes.
This approach is highly valuable for deconvoluting the complex molecular mechanisms of
IncRNA function and can aid in the identification of novel therapeutic targets in drug
development by revealing previously unknown IncRNA-protein regulatory networks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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